molecular formula C6H8N2O2S B556698 (R)-2-Amino-3-(thiazol-4-YL)propanoic acid CAS No. 131896-42-9

(R)-2-Amino-3-(thiazol-4-YL)propanoic acid

Cat. No. B556698
CAS RN: 131896-42-9
M. Wt: 172.21 g/mol
InChI Key: WBZIGVCQRXJYQD-RXMQYKEDSA-N
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Description

“®-2-Amino-3-(thiazol-4-YL)propanoic acid” is a chemical compound with the molecular formula C6H8N2O2S and a molecular weight of 172.21 g/mol . It is a solid substance .


Molecular Structure Analysis

The InChI code for “®-2-Amino-3-(thiazol-4-YL)propanoic acid” is 1S/C6H8N2O2S/c7-5(6(9)10)1-4-2-11-3-8-4/h2-3,5H,1,7H2,(H,9,10)/t5-/m0/s1 .


Physical And Chemical Properties Analysis

“®-2-Amino-3-(thiazol-4-YL)propanoic acid” is a solid substance . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • (R)-2-Amino-3-(thiazol-4-yl)propanoic acid derivatives have been synthesized via various methods, contributing to the field of organic synthesis. For instance, Zhuravel et al. (2005) developed a two-step solution-phase synthesis for a library of 3-[4-(coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides, emphasizing its methodological advantages over existing techniques (Zhuravel, O., Kovalenko, S., Vlasov, S., & Chernykh, V., 2005).
  • Mohebat and Kafrizi (2014) reported a one-pot, three-component synthesis of (R)-2-amino-3-((aroylcarbamothioyl)thio)propanoic acid derivatives, highlighting the method's efficiency and yield (Mohebat, R., & Kafrizi, E., 2014).

Biological Activity and Applications

  • Mickevičius et al. (2013) synthesized N,N-disubstituted β-amino acids and their derivatives with thiazole substituents, observing discrete antimicrobial activity and enhancement of rapeseed growth (Mickevičius, V., Voskienė, A., Jonuškienė, I., Kolosej, R., Šiugždaitė, J., Venskutonis, P., Kazernavičiūtė, R., Brazienė, Z., & Jakienė, E., 2013).
  • In the field of enzymatic catalysis, Chen et al. (2011) explored the enzymatic preparation of (S)-2-amino-3-(6-o-tolylpyridin-3-yl)propanoic acid, a key intermediate in antidiabetic drug synthesis, highlighting its high yield and enantiomeric excess (Chen, Y., Goldberg, S., Hanson, R., Parker, W., Gill, I., Tully, T., Montana, M. A., Goswami, A., & Patel, R. N., 2011).

Material Science and Coating Applications

  • In material science, El‐Wahab et al. (2014) synthesized a coumarin thiazole derivative of 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one, which showed promising antimicrobial properties when incorporated into polyurethane coatings, demonstrating potential applications in antimicrobial surfaces (El‐Wahab, H. A., El-Fattah, M. A., El-Khalik, N. A., Nassar, H., & Abdelall, M. M., 2014).

Radiopharmaceutical Applications

Safety and Hazards

The safety information for “®-2-Amino-3-(thiazol-4-YL)propanoic acid” includes the following hazard statements: H302-H315-H319-H335. The precautionary statements are P261-P305+P351+P338 .

Future Directions

There is a paper that discusses the synthesis and biological activity of compounds similar to “®-2-Amino-3-(thiazol-4-YL)propanoic acid”. These compounds have shown various biological activities such as anti-inflammatory, antipyretic, antiviral, anti-microbial, antifungal, and anticancer properties . This suggests that “®-2-Amino-3-(thiazol-4-YL)propanoic acid” and its derivatives could have potential applications in medicinal chemistry.

properties

IUPAC Name

(2R)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c7-5(6(9)10)1-4-2-11-3-8-4/h2-3,5H,1,7H2,(H,9,10)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZIGVCQRXJYQD-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=CS1)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-3-(thiazol-4-YL)propanoic acid

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